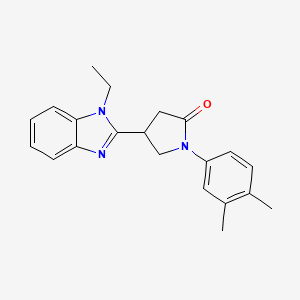
1-(3,4-dimethylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 1-ethyl-1H-1,3-benzodiazol-2-yl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to maximize yield and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:
Binding to Receptors: Altering receptor activity and downstream signaling.
Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
- 1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-3-ONE
Uniqueness
1-(3,4-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
1-(3,4-dimethylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, a compound belonging to the class of benzimidazole derivatives, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H23N3O
- Molecular Weight : 333.43 g/mol
- LogP : 4.4516 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 26.34 Ų
Benzimidazole derivatives, including this compound, are known to interact with various biological targets, leading to diverse pharmacological effects. The proposed mechanisms include:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Some studies suggest that benzimidazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Anticholinesterase Activity
Research indicates that this compound may exhibit significant anticholinesterase activity. In vitro studies have shown that compounds with similar structures can inhibit AChE and BuChE effectively, which is crucial for developing treatments for Alzheimer's disease.
Antimicrobial Activity
The compound's antimicrobial properties have been explored in various studies, suggesting effectiveness against a range of pathogens. The mode of action typically involves interference with cell wall synthesis or protein synthesis.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited potent activity against MRSA, suggesting potential therapeutic applications in treating resistant infections.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O/c1-4-23-19-8-6-5-7-18(19)22-21(23)16-12-20(25)24(13-16)17-10-9-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3 |
InChI Key |
IAUVGDKPUHBXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















